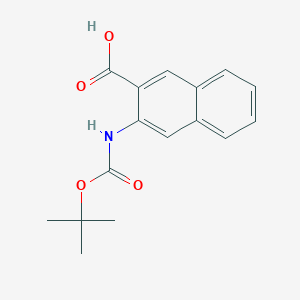

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid

Übersicht

Beschreibung

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid: is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid typically involves the protection of the amino group on 2-naphthoic acid. This can be achieved by reacting 2-naphthoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are optimized for larger scale synthesis. This includes the use of flow microreactor systems which enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Boc deprotection is typically achieved using TFA or HCl in solvents like dichloromethane or ethyl acetate

Major Products:

Oxidation: Oxidized derivatives of the naphthalene ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: The free amine form of the compound after Boc deprotection.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- This compound serves as a versatile building block in the synthesis of various pharmaceuticals. The presence of the Boc group allows for the introduction of further functional groups through selective reactions, facilitating the development of complex molecules used in drug discovery and development .

- Peptide Synthesis :

- Enzyme Inhibition Studies :

Biochemical Interactions

The compound has been studied for its interactions with various biological targets, including enzymes and receptors involved in metabolic processes. These investigations help elucidate its mechanism of action and potential therapeutic applications:

- Binding Affinity Studies :

Case Studies

-

Development of Antiparasitic Agents :

- A series of studies utilized derivatives of this compound to develop inhibitors targeting Trypanosoma cruzi CYP51, a critical enzyme involved in the life cycle of the parasite responsible for Chagas disease. These studies highlighted the structural modifications that enhance binding affinity and biological activity against the parasite .

- Cancer Therapeutics :

Wirkmechanismus

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, resulting in the formation of a tert-butyl cation and the free amine .

Vergleich Mit ähnlichen Verbindungen

3-((tert-Butoxycarbonyl)amino)benzeneboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid

tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc group protecting an amino group but differ in the backbone structure

Uniqueness: 3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid is unique due to its naphthalene ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This makes it particularly useful in specific synthetic applications where the aromaticity and stability of the naphthalene ring are advantageous .

Biologische Aktivität

3-((tert-Butoxycarbonyl)amino)-2-naphthoic acid (Boc-Nap) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of Boc-Nap is characterized by the presence of a naphthoic acid moiety with a tert-butoxycarbonyl (Boc) protected amino group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Boc-Nap exhibits its biological activity primarily through interactions with various enzymes and proteins. Research indicates that compounds with similar naphthoic acid structures can act as inhibitors for specific enzymes, including monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids .

Key Mechanisms:

- Enzyme Inhibition : Boc-Nap has been shown to inhibit MAGL, leading to increased levels of endocannabinoids, which may have implications for pain management and anti-inflammatory effects.

- Protein Interaction : The compound can bind to specific proteins, affecting their function and activity. This interaction is essential for understanding its role in proteomics and drug design.

Antimicrobial Activity

The antibacterial properties of Boc-Nap derivatives have been explored extensively. For instance, studies have demonstrated that naphthoic acid derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the naphthoic acid core can enhance antibacterial efficacy .

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| Boc-Nap | Staphylococcus aureus | 0.195 |

| Boc-Nap | Escherichia coli | 0.250 |

Antiproliferative Activity

Recent investigations into the antiproliferative effects of Boc-Nap on cancer cell lines have shown promising results. The compound demonstrated significant cytotoxicity against various cancer cell lines, including H460 (lung cancer) and HT29 (colon cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 7.1 |

| HT29 | 8.5 |

Case Studies

- MAGL Inhibition Study : A series of naphthyl amide derivatives were synthesized, among which Boc-Nap showed high inhibition of MAGL with a pIC50 value of 7.1. This study highlights the potential for developing reversible MAGL inhibitors based on the naphthoic acid scaffold .

- Antibacterial Evaluation : In a comparative study, Boc-Nap derivatives were tested against four bacterial strains. The results indicated that certain modifications significantly improved antibacterial activity compared to unmodified compounds .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Substituents on the Naphthoic Acid : The presence of bulky groups like the tert-butoxycarbonyl enhances solubility and stability.

- Amino Group Modifications : Alterations in the amino group can affect binding affinity towards target proteins and enzymes, influencing biological activity.

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCLHPCNVVTJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589218 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887242-59-3 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887242-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.